molecular formula C8H7BrN2O2 B556508 5-Bromo-7-nitroindoline CAS No. 80166-90-1

5-Bromo-7-nitroindoline

Cat. No.: B556508
CAS No.: 80166-90-1
M. Wt: 243.06 g/mol
InChI Key: VXKXMHDXFLFIFI-UHFFFAOYSA-N
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Description

5-Bromo-7-nitroindoline: is an organic compound with the molecular formula C8H7BrN2O2 . It is a derivative of indoline, characterized by the presence of a bromine atom at the 5th position and a nitro group at the 7th position on the indoline ring. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-nitroindoline typically involves the nitration of 5-bromoindoline. The process can be summarized as follows:

    Nitration Reaction: 5-Bromoindoline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 7th position.

    Reaction Conditions: The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The reaction mixture is then neutralized and the product is isolated through filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of 5-Bromoindoline are subjected to nitration using industrial nitrating agents.

    Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-nitroindoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction Reagents: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution Reagents: Amines, thiols, or other nucleophiles in the presence of a base or catalyst.

Major Products:

    Reduction Product: 5-Amino-7-nitroindoline.

    Substitution Products: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-7-nitroindoline is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore. It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure makes it valuable for creating compounds with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-7-nitroindoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

    5-Bromoindoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitroindoline: Lacks the bromine atom, affecting its substitution reactions.

    5-Bromo-7-nitro-2,3-dihydro-1H-indole: A closely related compound with similar properties but different reactivity due to the dihydro structure.

Uniqueness: 5-Bromo-7-nitroindoline is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of derivatives.

Properties

IUPAC Name

5-bromo-7-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKXMHDXFLFIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001044
Record name 5-Bromo-7-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80166-90-1
Record name 5-Bromo-7-nitroindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80166-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-nitroindoline
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Record name 5-Bromo-7-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
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Record name 5-bromo-7-nitroindoline
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Synthesis routes and methods

Procedure details

1-Acetyl-5-bromo-7-nitroindoline (5.05 g, 17.7 mmol) was added to a mixture comprising 6 ml of ethanol and 40 ml of 6N hydrochloric acid. The obtained mixture was heated under reflux for 3 hours, neutralized with sodium carbonate and extracted with ethyl acetate. The organic phase was washed with water, dried over magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography to give 4.13 g of 5-bromo-7-nitroindoline. This compound (301 mg, 1.24 mmol) was added to 10 ml of toluene, followed by the addition of 580 mg (2.55 mmol) of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The obtained mixture was refluxed by heating under stirring for 3.5 hours and filtered to remove insolubles. The filtrate was concentrated and the obtained residue was purified by silica gel column chromatography to give 252 mg of the title compound.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-Bromo-7-nitroindoline attractive for use in photolabile protecting groups and caged compounds?

A1: this compound (BNI) and its derivatives exhibit photolability under UV light, enabling their use as photoremovable protecting groups for various functional groups, particularly carboxylic acids. [, ] This property allows for the controlled release of active compounds upon light exposure, making them valuable tools in biological research and drug delivery.

Q2: How does the photolysis mechanism of this compound-S-thiocarbamates differ from that of N-acyl-7-nitroindolines?

A2: While both classes of compounds are photoreactive, their photolysis pathways diverge. Research suggests that this compound-S-ethylthiocarbamate, when exposed to 350 nm light, yields 5-bromo-7-nitrosoindoline, which exists in equilibrium with its dimeric forms. [] This contrasts with previously reported mechanisms for N-acyl-7-nitroindolines, highlighting the influence of the N-carbonyl substituent on the photochemical behavior.

Q3: What is the significance of the crystal structure of this compound?

A3: X-ray diffraction analysis reveals that BNI crystallizes in an orthorhombic system. [] The bromine atom at position 5 and the nitro group at position 7 are nearly coplanar with the indole ring system. Understanding the crystal structure provides insights into the molecule's packing, potential intermolecular interactions, and can be valuable for further derivatization strategies.

Q4: What applications does this compound have in surface functionalization?

A4: BNI derivatives can be employed to attach nucleophilic molecules to gold surfaces through a photoinduced reaction. [, ] This approach enables the creation of functionalized surfaces for various applications, including biosensors. For instance, BNI-mediated immobilization of biotin on gold surfaces has been demonstrated for the detection of streptavidin, showcasing its potential in biorecognition assays. []

Q5: How does this compound contribute to glycopeptide synthesis?

A5: BNI has been explored as a protecting group for the carboxylic acid moiety of N-acetylneuraminic acid (Neu5Ac), a key component of tumor-associated carbohydrate antigens. [] Its stability under solid-phase peptide synthesis conditions and facile removal by UV light make it a promising tool for synthesizing sensitive STn-containing glycopeptides, which could contribute to the development of novel anticancer vaccines or immunotherapies.

Q6: What are the potential applications of photocleavable collagen-like peptides incorporating this compound?

A6: Researchers have synthesized collagen-like peptides containing multiple BNI units within their backbone. [] These peptides adopt a triple helix structure and can be fragmented into smaller peptides upon exposure to UV light. This photocleavage property, combined with the cytocompatibility of the full-length peptide, suggests potential applications in controlling cell growth in two-dimensional micropatterns, with potential implications for tissue engineering and regenerative medicine.

Q7: What are the safety concerns associated with this compound?

A7: While detailed toxicological data might be limited, BNI is known to be incompatible with oxidizing agents. [] As a precaution, it should be handled with care, avoiding contact with skin and eyes, and stored in a cool, dry place.

Q8: What analytical techniques are used to characterize and study this compound?

A8: Various analytical methods are employed to characterize BNI and its derivatives. These include:* Spectroscopy: UV-Vis spectroscopy to determine absorption characteristics. [, ]* NMR spectroscopy: To confirm structure and monitor reactions. []* X-ray diffraction: To determine the crystal structure. []* Chromatographic techniques: Likely used for purification and analysis of reaction mixtures (not explicitly mentioned in the provided abstracts).

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